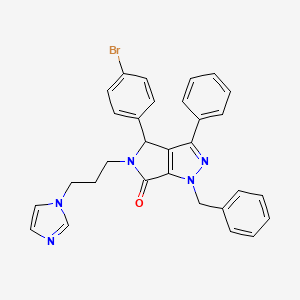
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is a deuterium-labeled compound with the molecular formula C6H6D5NO2 and a molecular weight of 134.19. This compound is a stable isotope-labeled version of 1-Ethyl-5-hydroxy-2-pyrrolidinone, which is used in various scientific research applications, particularly in the fields of chemistry and biology.
Analyse Chemischer Reaktionen
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like alkyl halides or acyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has several scientific research applications, including:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
Organic Chemistry: Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is primarily related to its use as a stable isotope-labeled compound. The deuterium atoms in the molecule allow researchers to trace the compound’s metabolic pathways and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 can be compared with other similar compounds, such as:
1-Ethyl-5-hydroxy-2-pyrrolidinone: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
5-Hydroxy-2-pyrrolidinone: A related compound with a hydroxyl group at the 5-position but without the ethyl group.
N-Ethyl-2-pyrrolidinone: A compound with an ethyl group at the nitrogen atom but lacking the hydroxyl group at the 5-position.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful for tracing and studying metabolic pathways and interactions in various scientific research applications.
Eigenschaften
CAS-Nummer |
1370698-99-9 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
134.19 |
IUPAC-Name |
5-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
RIOOHZIYIQTLNP-ZBJDZAJPSA-N |
SMILES |
CCN1C(CCC1=O)O |
Synonyme |
1-(Ethyl-1,1,2,2,2-d5)-5-hydroxy-2-pyrrolidinone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)



